molecular formula C14H12Cl4N2O2 B11992028 4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide

4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide

Cat. No.: B11992028
M. Wt: 382.1 g/mol
InChI Key: BMQCKMJQFGRAAO-UHFFFAOYSA-N
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Description

4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide is a specialized chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This multifunctional compound features a benzamide core substituted with chloro and trichloroethyl groups, further functionalized with a furylmethylamino moiety. The presence of the furan ring, a common heterocycle in bioactive molecules, makes this reagent a valuable scaffold for constructing more complex structures, particularly in the exploration of new pharmacologically active compounds. Its primary research application lies in its use as a key intermediate for the synthesis of compound libraries aimed at drug discovery. Researchers utilize this benzamide derivative in projects focused on developing novel enzyme inhibitors or receptor modulators, where the trichloroethyl group can contribute to binding affinity and metabolic stability. The reactive handles on this molecule allow for further functionalization, enabling studies in structure-activity relationships (SAR). This product is intended for use in controlled laboratory settings by qualified researchers. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H12Cl4N2O2

Molecular Weight

382.1 g/mol

IUPAC Name

4-chloro-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]benzamide

InChI

InChI=1S/C14H12Cl4N2O2/c15-10-5-3-9(4-6-10)12(21)20-13(14(16,17)18)19-8-11-2-1-7-22-11/h1-7,13,19H,8H2,(H,20,21)

InChI Key

BMQCKMJQFGRAAO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce the 4-chloro substituent. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Introduction of the Trichloroethyl Group: The next step involves the reaction of the chlorinated benzamide with trichloroacetaldehyde to form the trichloroethyl intermediate. This reaction is typically carried out in the presence of a base such as sodium hydroxide.

    Attachment of the Furylmethyl Group: The final step involves the nucleophilic substitution of the trichloroethyl intermediate with 2-furylmethylamine. This step requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate.

    Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dichloroethyl or monochloroethyl derivatives.

    Substitution: Amino or thio-substituted benzamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide exhibit anticancer properties. For instance, studies on related benzamide derivatives have shown potential as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression and cell cycle progression .

Case Study: HDAC Inhibition
A study demonstrated that certain benzamide derivatives could inhibit tumor growth effectively in xenograft models, showcasing a tumor growth inhibition rate of approximately 48% compared to standard treatments .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar trichloro derivatives have been evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of trichloro groups has been linked to enhanced bioactivity due to increased lipophilicity and cellular permeability .

Case Study: Antibacterial Activity
Research on triazole-benzamide hybrids revealed that modifications can significantly increase antibacterial potency against resistant strains . This suggests that compounds like this compound could be explored for similar applications.

Pesticidal Activity

The compound's chlorinated structure may confer herbicidal or fungicidal properties. Chlorinated compounds have been widely studied for their effectiveness as pesticides due to their ability to disrupt biological processes in pests.

Case Study: Herbicide Development
Research involving chlorinated benzamides has led to the development of effective herbicides that target specific pathways in plant physiology, thereby controlling weed growth without harming crops . This application is vital for sustainable agriculture.

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science, particularly in the synthesis of polymers and coatings with enhanced durability and resistance to environmental factors.

Case Study: Polymer Synthesis
Studies have shown that incorporating halogenated compounds into polymer matrices can improve thermal stability and mechanical properties . This could lead to innovations in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares the compound with structurally related derivatives, focusing on substituents, synthesis routes, and functional attributes:

Compound Name Molecular Formula Key Structural Features Synthesis Method Notable Properties/Applications References
4-Chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide C₁₄H₁₂Cl₄N₂O₂ 2-Furylmethylamino group Not explicitly detailed Potential ligand for bioactivity
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide C₁₈H₁₂Cl₅N₅OS Thiadiazole ring, phenylamino substituent Dehydrosulfurization (I₂ + Et₃N in DMF) Molecular docking with DHFR enzyme
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines Variable (aryl-dependent) Oxadiazine ring, trichloromethyl group Dehydrosulfurization (DCC or I₂/Et₃N) Higher yields with DCC; novel compounds via I₂/Et₃N
4-Fluoro-N-(2,2,2-trichloro-1-((4-toluidinocarbothioyl)amino)ethyl)benzamide C₁₇H₁₅Cl₃FN₃OS Fluoro substituent, toluidinocarbothioyl Not specified Enhanced lipophilicity
4-Nitro-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl]benzamide C₁₆H₁₄Cl₃N₃O₄ Nitro group, methoxyphenylamino Not specified Electron-withdrawing nitro group
Key Observations:
  • Substituent Effects : The 2-furylmethyl group in the parent compound may enhance π-π stacking interactions, while fluoro or nitro substituents in analogues alter electronic properties (e.g., lipophilicity, metabolic stability).
  • Heterocyclic Modifications : Thiadiazole and oxadiazine rings introduce planar, rigid structures that can improve binding affinity to biological targets .

Biological Activity

4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide is a synthetic compound with a complex chemical structure that has garnered attention for its potential biological activities. With the molecular formula C14H12Cl4N2O2C_{14}H_{12}Cl_4N_2O_2 and a molar mass of 382.07 g/mol, this compound is characterized by the presence of multiple chlorine atoms and a furylmethyl group, which may influence its interaction with biological systems.

Understanding the physicochemical properties of this compound is essential for evaluating its biological activity. Key properties include:

PropertyValue
Molecular FormulaC14H12Cl4N2O2
Molar Mass382.07 g/mol
Density1.460 ± 0.06 g/cm³
Boiling Point481.3 ± 45.0 °C
pKa11.89 ± 0.46

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its potential therapeutic applications.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a role in cancer progression and cell differentiation.
  • Cell Cycle Arrest : Compounds with similar structures often induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The presence of chlorine atoms may enhance the generation of ROS, contributing to cytotoxic effects on tumor cells.

Biological Activity Studies

Research has investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that structurally similar benzamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, an IC50 value of approximately 1.30 μM was reported for a related compound against HepG2 liver cancer cells .
  • Apoptosis Induction : Studies indicate that these compounds can promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on HDAC Inhibitors : A study focused on HDAC inhibitors revealed that compounds with similar structures can selectively inhibit HDAC3 with high potency (IC50 values in the low nanomolar range), leading to significant tumor growth inhibition in xenograft models .
  • Combination Therapy : Research has shown that combining these compounds with standard chemotherapeutics like taxol enhances their anticancer efficacy, suggesting potential for combination therapies in clinical settings .

Q & A

Basic Research Questions

Q. How can the identity and purity of 4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm structural features, such as the trichloroethyl group (δ ~3.5–4.5 ppm for CH2_2NH) and furylmethyl substituents (δ ~6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can validate the molecular ion peak (e.g., m/z 552.09 for C29_{29}H30_{30}ClN3_3O4_4S) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides bond angles, torsion angles, and spatial arrangement .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer :

  • Amide Coupling : React 4-chlorobenzoyl chloride with a trichloroethylamine intermediate under Schotten-Baumann conditions (e.g., THF, triethylamine, 0–5°C) .
  • Functional Group Protection : Use Boc-protected amines to prevent side reactions during synthesis. Deprotect with TFA/CH2_2Cl2_2 .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can reaction conditions be optimized to minimize side products?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for steric control .
  • Temperature Control : Lower temperatures (0–5°C) reduce unwanted oxidation of the furyl group .
  • Catalyst Selection : Use DMAP or HOBt to enhance coupling efficiency in amide bond formation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Dose-Response Assays : Perform IC50_{50} determinations across multiple concentrations (1 nM–100 µM) to distinguish specific enzyme inhibition (e.g., acps-pptase) from non-specific cytotoxicity .
  • Binding Studies : Use surface plasmon resonance (SPR) or ITC to quantify binding affinity (Kd_d) to target enzymes vs. off-target proteins .
  • Pathway Analysis : RNA-seq or proteomics can identify downstream effects on bacterial proliferation pathways (e.g., fatty acid biosynthesis) .

Q. What strategies are effective for designing analogs with improved pharmacological properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the furylmethyl group (e.g., replace with pyridylmethyl) and test for enhanced solubility or target affinity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with enzyme active sites (e.g., acps-pptase) and guide substituent selection .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hydrophobicity while maintaining membrane permeability .

Q. How do substituents (e.g., trichloroethyl vs. trifluoroethyl) impact pharmacokinetics?

  • Methodological Answer :

  • In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and measure plasma protein binding via equilibrium dialysis .
  • Solubility Assays : Use shake-flask method (PBS, pH 7.4) to compare aqueous solubility of analogs. Correlate with LogD (octanol/water partition) .
  • In Vivo PK : Administer analogs intravenously/orally in rodent models to calculate bioavailability (AUC024h_{0-24h}) and half-life (t1/2_{1/2}) .

Q. What experimental approaches validate the compound’s mechanism of action against bacterial targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure activity of acps-pptase in bacterial lysates treated with the compound (0–50 µM) using malachite green phosphate detection .
  • Gene Knockout Studies : Compare compound efficacy in wild-type vs. acps-pptase-deficient bacterial strains .
  • Time-Kill Curves : Evaluate bactericidal activity over 24 hours (CFU counts) to confirm concentration-dependent effects .

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